![molecular formula C12H18O B14688580 {[(2-Methylbutan-2-yl)oxy]methyl}benzene CAS No. 27674-74-4](/img/structure/B14688580.png)
{[(2-Methylbutan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Methylbutan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a {[(2-methylbutan-2-yl)oxy]methyl} group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methyl-2-butanol in the presence of an acid catalyst. The reaction proceeds via the formation of a benzyl carbocation intermediate, which then reacts with the 2-methyl-2-butanol to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as higher yields, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Methylbutan-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzaldehyde derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated benzene derivatives
Applications De Recherche Scientifique
{[(2-Methylbutan-2-yl)oxy]methyl}benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of {[(2-Methylbutan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl alcohol
- Benzaldehyde
- Benzyl chloride
Uniqueness
{[(2-Methylbutan-2-yl)oxy]methyl}benzene is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability. These unique properties make it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
27674-74-4 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methylbutan-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clé InChI |
WNNPKRGOYFBQEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


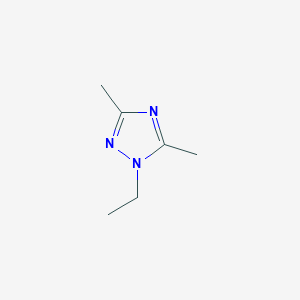
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
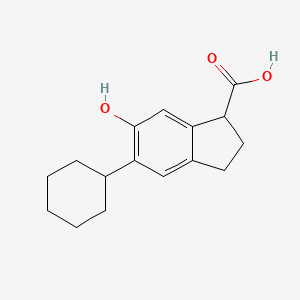
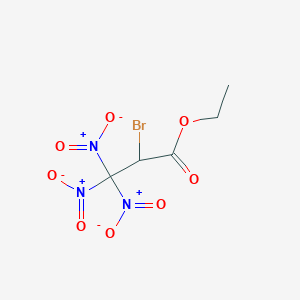

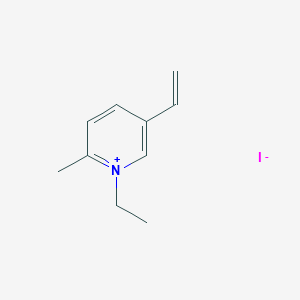
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
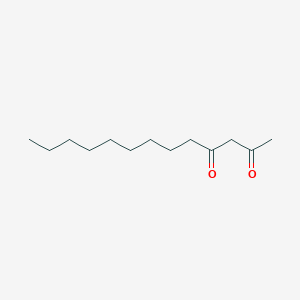
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
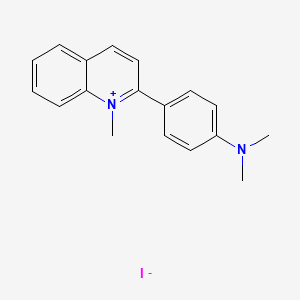

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)

![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
